molecular formula C26H24N4O5 B12358068 Methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Cat. No.: B12358068
M. Wt: 472.5 g/mol
InChI Key: DORRDLFVLFWXAP-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is a complex organic compound with a unique structure that includes a benzimidazole core, an oxadiazolidinyl group, and various aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate typically involves multiple steps. One common method includes the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α (TNF-α) in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is unique due to its specific combination of functional groups and its potential applications in both medicinal chemistry and materials science. Its structure allows for diverse chemical modifications, making it a versatile compound for various research purposes.

Properties

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C26H24N4O5/c1-3-34-25-27-21-10-6-9-20(24(31)33-2)22(21)30(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-28-26(32)35-29-23/h4-14,23,29H,3,15H2,1-2H3,(H,28,32)

InChI Key

DORRDLFVLFWXAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5NC(=O)ON5)C(=O)OC

Origin of Product

United States

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